2-Bromocrotonaldehyde

Catalog No.
S6572449
CAS No.
33718-99-9
M.F
C4H5BrO
M. Wt
149
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocrotonaldehyde

CAS Number

33718-99-9

Product Name

2-Bromocrotonaldehyde

IUPAC Name

(Z)-2-bromobut-2-enal

Molecular Formula

C4H5BrO

Molecular Weight

149

InChI

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2-

SMILES

CC=C(C=O)Br

2-Bromocrotonaldehyde is an organic compound with the molecular formula C₄H₅BrO. It is characterized by a bromine atom attached to the second carbon of the crotonaldehyde structure, making it a bromo-substituted derivative of crotonaldehyde. The compound is typically a colorless to light yellow liquid that is flammable and toxic upon ingestion . Its structure features an α,β-unsaturated aldehyde functionality, which is significant in various

Currently, there is no scientific literature available on the specific mechanism of action of (2Z)-2-bromobut-2-enal in biological systems.

  • Irritating or corrosive properties to skin and eyes due to the aldehyde functionality.
  • Potential respiratory tract irritation upon inhalation.
  • Flammability due to the presence of carbon-carbon and carbon-hydrogen bonds.

  • Heck Reaction: This compound can undergo Heck reactions, where it reacts with aryl halides in the presence of palladium catalysts to form substituted alkenes. This reaction is particularly useful for synthesizing complex organic molecules .
  • Elimination Reactions: Similar to other bromoalkenes, 2-bromocrotonaldehyde can undergo elimination reactions to yield alkenes. For example, when treated with strong bases, it can lose hydrogen bromide to form crotonaldehyde .
  • Nucleophilic Additions: The aldehyde functionality allows for nucleophilic addition reactions, where nucleophiles can attack the carbonyl carbon, leading to various derivatives.

The synthesis of 2-bromocrotonaldehyde can be achieved through various methods:

  • Bromination of Crotonaldehyde: A common method involves the direct bromination of crotonaldehyde using bromine or a brominating agent in a suitable solvent. This reaction typically occurs under controlled conditions to prevent over-bromination.
  • Heck Reaction: As mentioned earlier, 2-bromocrotonaldehyde can also be synthesized via Heck reactions involving crotonaldehyde and aryl halides in the presence of palladium catalysts .

2-Bromocrotonaldehyde finds applications in:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities.

Several compounds share structural similarities with 2-bromocrotonaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CrotonaldehydeC₄H₆OAn unsaturated aldehyde without bromine.
3-BromocrotonaldehydeC₄H₅BrOBromine at the third carbon; different reactivity.
BromoacetaldehydeC₂H₃BrOSmaller structure; used in metabolic studies.
2-BromobutyraldehydeC₄H₇BrOSimilar aldehyde functionality; different chain length.

Uniqueness: 2-Bromocrotonaldehyde's unique feature lies in its α,β-unsaturation coupled with the bromine substitution at the second carbon, which enhances its reactivity compared to non-bromo derivatives like crotonaldehyde.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

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